molecular formula C15H20N4O B6976738 4-[(1,5-dimethylimidazol-2-yl)methylamino]-N-ethylbenzamide

4-[(1,5-dimethylimidazol-2-yl)methylamino]-N-ethylbenzamide

Cat. No.: B6976738
M. Wt: 272.35 g/mol
InChI Key: OYINHQFNAVXDDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1,5-dimethylimidazol-2-yl)methylamino]-N-ethylbenzamide is an organic compound that features a benzamide core substituted with an ethyl group and a 1,5-dimethylimidazol-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,5-dimethylimidazol-2-yl)methylamino]-N-ethylbenzamide typically involves the following steps:

    Formation of the Imidazole Derivative: The starting material, 1,5-dimethylimidazole, is alkylated using a suitable alkylating agent such as methyl iodide to form 1,5-dimethylimidazol-2-ylmethyl iodide.

    Amidation Reaction: The alkylated imidazole derivative is then reacted with 4-aminobenzamide in the presence of a base such as sodium hydride to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(1,5-dimethylimidazol-2-yl)methylamino]-N-ethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The imidazole moiety can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups using suitable electrophiles in the presence of a base.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, and other electrophiles in the presence of bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole moiety.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

4-[(1,5-dimethylimidazol-2-yl)methylamino]-N-ethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(1,5-dimethylimidazol-2-yl)methylamino]-N-ethylbenzamide involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions, enzymes, or receptors, modulating their activity. The benzamide core can interact with various biological macromolecules, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    4-[(1,5-dimethylimidazol-2-yl)methylamino]-N-methylbenzamide: Similar structure but with a methyl group instead of an ethyl group.

    4-[(1,5-dimethylimidazol-2-yl)methylamino]-N-propylbenzamide: Similar structure but with a propyl group instead of an ethyl group.

    4-[(1,5-dimethylimidazol-2-yl)methylamino]-N-butylbenzamide: Similar structure but with a butyl group instead of an ethyl group.

Uniqueness

4-[(1,5-dimethylimidazol-2-yl)methylamino]-N-ethylbenzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group may enhance its lipophilicity and membrane permeability, potentially improving its efficacy in biological systems.

Properties

IUPAC Name

4-[(1,5-dimethylimidazol-2-yl)methylamino]-N-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-4-16-15(20)12-5-7-13(8-6-12)17-10-14-18-9-11(2)19(14)3/h5-9,17H,4,10H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYINHQFNAVXDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)NCC2=NC=C(N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.